molecular formula C14H21N3O3S2 B2813468 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1903637-07-9

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No. B2813468
CAS RN: 1903637-07-9
M. Wt: 343.46
InChI Key: MKIXJPUESFVENE-UHFFFAOYSA-N
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Description

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C14H21N3O3S2 and its molecular weight is 343.46. The purity is usually 95%.
BenchChem offers high-quality (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone indicated their potential as anti-inflammatory and analgesic agents. These compounds were tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and showed significant inhibitory activity, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Another study focused on the synthesis and antimicrobial activity of new pyridine derivatives, which involved the condensation of acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to prepare amide derivatives. These compounds were tested for antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel et al., 2011).

Molecular Interaction and Mechanism of Action

  • Research on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor highlighted the importance of understanding how chemical compounds interact with biological targets. This study provided insights into the conformational analysis, pharmacophore models, and three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which are crucial for drug design and development (Shim et al., 2002).

Chemical Synthesis and Characterization

  • A publication detailed the synthesis and characterization of a novel low-voltage-activated calcium channel blocker, highlighting the process of developing new pharmaceutical compounds and the methodologies used for their quantification in biological samples. This study exemplifies the steps involved in synthesizing and evaluating the pharmacological potential of new chemical entities (Noh et al., 2011).

properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-11-15-13(10-21-11)14(18)17-6-4-16(5-7-17)12-2-8-22(19,20)9-3-12/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIXJPUESFVENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone

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